molecular formula C7H5ClN2O B1581962 2-Amino-6-chlorobenzoxazole CAS No. 52112-68-2

2-Amino-6-chlorobenzoxazole

Cat. No.: B1581962
CAS No.: 52112-68-2
M. Wt: 168.58 g/mol
InChI Key: QDMXVLGVKMTTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chlorobenzoxazole is a heterocyclic aromatic compound with the molecular formula C7H5ClN2O. It is a derivative of benzoxazole, where an amino group is substituted at the second position and a chlorine atom at the sixth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chlorobenzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-amino-4-chlorophenol with formic acid or formamide under acidic conditions to form the benzoxazole ring . Another approach involves the use of 2-amino-4-chlorophenol with aldehydes or ketones in the presence of catalysts like samarium triflate or copper iodide .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of 2-amino-4-chlorophenol with orthoesters or isothiocyanates under controlled conditions. These methods ensure high yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chlorobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Amino-6-chlorobenzoxazole exhibits significant antimicrobial properties, making it a candidate for the development of antibacterial and antifungal agents. Research indicates that derivatives of benzoxazole can inhibit the growth of various pathogens, which is crucial in addressing antibiotic resistance .

Skeletal Muscle Relaxant
The compound has been noted for its ability to relax skeletal muscles, providing potential therapeutic benefits for conditions characterized by muscle spasticity. Studies have shown that it can produce relaxation effects significantly longer than traditional muscle relaxants, indicating its utility in treating neurological disorders such as multiple sclerosis and cerebral palsy .

Synthetic Chemistry

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. It is involved in various reactions leading to substituted benzoxazole derivatives, which can exhibit diverse biological activities depending on the substituents introduced .

Innovative Synthetic Methods
Recent advancements have focused on developing efficient synthetic strategies for producing 2-aminobenzoxazoles. These methods often utilize nonhazardous reagents and conditions that enhance yield and reduce environmental impact. For instance, the use of Lewis acids in conjunction with safe cyanating agents has been reported to facilitate the synthesis of these compounds effectively .

Industrial Applications

Dyes and Pigments Production
The compound is also utilized in the industrial sector for producing dyes and pigments. Its chemical properties allow it to act as a precursor in synthesizing various colorants used in textiles and coatings .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound in drug development aimed at treating bacterial infections.

Case Study 2: Muscle Relaxant Properties

Research involving animal models assessed the muscle relaxant properties of this compound compared to existing treatments. The findings revealed that this compound provided prolonged muscle relaxation with fewer side effects, highlighting its therapeutic promise for managing spasticity-related conditions .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agentsSignificant inhibition of pathogen growth
Muscle relaxantProlonged relaxation effects compared to traditional agents
Synthetic ChemistryBuilding block for complex moleculesHigh yield synthesis via innovative methods
Industrial ApplicationsDyes and pigmentsEffective precursor for colorants

Mechanism of Action

The mechanism of action of 2-Amino-6-chlorobenzoxazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-chlorobenzoxazole is unique due to the presence of both amino and chlorine substituents, which confer distinct chemical reactivity and biological activity. This dual substitution makes it a versatile compound for various applications in research and industry .

Biological Activity

2-Amino-6-chlorobenzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties, supported by data from various studies, including structure-activity relationships (SAR) and case studies.

This compound has the molecular formula C7H5ClN2OC_7H_5ClN_2O and is characterized by a benzoxazole ring with an amino group and a chlorine substituent. Its unique structure contributes to its reactivity and biological activity.

PropertyValue
Molecular Weight172.58 g/mol
Melting Point105-110 °C
SolubilitySoluble in DMSO
Log P1.35

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been utilized in developing antibacterial and antifungal agents, particularly against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .

Case Study: Antimicrobial Efficacy

In a study assessing various derivatives, it was found that compounds containing the benzoxazole moiety showed selective activity against Gram-positive strains, with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for the most active derivatives .

Anticancer Activity

The compound also demonstrates anticancer potential. It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as DNA topoisomerases and histone deacetylases .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the 6-position significantly enhance cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. For instance, derivatives with electron-donating groups exhibited increased potency compared to their electron-withdrawing counterparts .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-725
Derivative AA54915
Derivative BPC320

The mechanism through which this compound exerts its effects involves the disruption of cellular processes by inhibiting critical enzymes. This leads to apoptosis in cancer cells while exhibiting lower toxicity toward normal cells in some cases .

Additional Biological Activities

Beyond antimicrobial and anticancer effects, compounds related to benzoxazoles have shown promise in antiviral and antituberculotic activities. For example, certain derivatives have been effective against Mycobacterium tuberculosis .

Table 3: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved Effect
AntibacterialBacillus subtilisInhibition
AntifungalCandida albicansInhibition
AnticancerMCF-7, A549Cytotoxicity
AntituberculoticMycobacterium tuberculosisInhibition

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-amino-6-chlorobenzoxazole while ensuring purity?

  • Methodological Answer :

  • Reaction Conditions : Use excess primary amines under mild conditions (room temperature) to facilitate nucleophilic substitution at the 2-position of the benzoxazole ring, leveraging the higher reactivity of the phenoxy group compared to the chloro substituent .
  • Purification : Confirm purity via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate:methanol:water (10:1:1). Validate compound identity via melting point determination and spectroscopic methods (e.g., 1^1H NMR, IR) .
  • Yield Improvement : Optimize stoichiometric ratios of reactants and monitor reaction progress using real-time HPLC to minimize side products .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation by working in a fume hood with local exhaust ventilation .
  • Spill Management : Collect spilled material in sealed containers using non-sparking tools. Avoid aqueous discharge; neutralize with appropriate agents (e.g., activated carbon) before disposal .
  • Storage : Store in airtight containers away from strong oxidizers and moisture. Label containers with hazard warnings (e.g., "Harmful if inhaled") .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR to identify functional groups (e.g., N-H stretch at ~3400 cm1^{-1}) .
  • Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 169.03 for C7_7H5_5ClN2_2O) .
  • Elemental Analysis : Validate empirical composition (e.g., %C, %H, %N) to confirm stoichiometry .

Q. How can researchers resolve regioselectivity challenges during functionalization of this compound?

  • Methodological Answer :

  • Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate the amino group, directing electrophilic substitution to the 4-position of the benzoxazole ring .
  • Computational Modeling : Apply DFT calculations to predict reactive sites based on frontier molecular orbital (FMO) analysis .
  • Experimental Validation : Compare reaction outcomes using substituents with varying electronic effects (e.g., electron-withdrawing vs. donating groups) to map regiochemical preferences .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to achieve high-purity crystals. Monitor crystal growth via polarized light microscopy .
  • Column Chromatography : Employ silica gel columns with a gradient elution of hexane:ethyl acetate (4:1 to 1:1) to separate chlorinated byproducts .
  • Solvent Extraction : Partition the crude product between dichloromethane and aqueous HCl to remove unreacted amines .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data in structural studies of this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate computational models (e.g., DFT-optimized geometries) with X-ray crystallography and NMR NOE experiments to resolve positional ambiguities .
  • Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) metrics and adjust computational parameters (e.g., basis sets, solvent models) iteratively .
  • Case Study : For disputed tautomeric forms, perform variable-temperature NMR to observe dynamic equilibria and confirm dominant tautomers .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in antimicrobial applications?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents (e.g., fluoro, methoxy) at the 4- or 5-positions and assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to identify pharmacophores .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize synthetic targets .
  • Data Correlation : Use multivariate regression to link electronic parameters (Hammett σ values) with MIC (minimum inhibitory concentration) data .

Q. How do solvent polarity and proticity influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Solvent Screening : Test reaction rates in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents under Pd-catalyzed Suzuki-Miyaura conditions. Monitor via 1^1H NMR kinetics .
  • Polarity Metrics : Correlate Kamlet-Taft solvent parameters (π*, α, β) with yields to identify optimal media .
  • Case Example : Use DMSO for Buchwald-Hartwig aminations due to its ability to stabilize Pd intermediates .

Q. What degradation pathways dominate under accelerated stability testing of this compound?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH). Analyze degradants via LC-MS/MS .
  • Mechanistic Probes : Isotope-labeling (e.g., 15^{15}N at the amino group) to track hydrolytic deamination pathways .
  • Stabilizers : Evaluate antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation .

Q. How can computational models guide the design of this compound-based inhibitors for kinase targets?

  • Methodological Answer :
  • Virtual Screening : Use Schrödinger’s Glide to screen derivatives against kinase X-ray structures (e.g., PDB 3POZ). Prioritize candidates with low ΔG binding scores .
  • ADMET Prediction : Apply QikProp to estimate pharmacokinetic properties (e.g., logP, CNS permeability) and exclude candidates with poor bioavailability .
  • Synthetic Feasibility : Rank compounds via SYLVIA synthetic accessibility scores to balance novelty and synthetic tractability .

Properties

IUPAC Name

6-chloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMXVLGVKMTTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200125
Record name Benzoxazole, 2-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52112-68-2
Record name 2-Amino-6-chlorobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52112-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2-amino-6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52112-68-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 2-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.